molecular formula C21H21FN2O2S B11402783 N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide

Cat. No.: B11402783
M. Wt: 384.5 g/mol
InChI Key: NWCCQIFBEPKNQP-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and metabolic disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate gene expression and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide: This compound shares a similar fluorophenyl group but differs in its overall structure and specific biological activity.

    4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: Another compound with a fluorophenyl group, known for its potential therapeutic applications.

Uniqueness

N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit HDACs and modulate gene expression sets it apart from other similar compounds.

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)-2-phenylethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H21FN2O2S/c1-16-7-13-20(14-8-16)27(25,26)23-15-21(17-5-3-2-4-6-17)24-19-11-9-18(22)10-12-19/h2-14,21,23-24H,15H2,1H3

InChI Key

NWCCQIFBEPKNQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)NC3=CC=C(C=C3)F

Origin of Product

United States

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